

# Spectroscopic Characterization of C.I. 60010 (Vat Violet 1): A Technical Guide

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## Compound of Interest

Compound Name: C.I. Vat violet 1

Cat. No.: B1669113

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## Abstract

C.I. 60010, commercially known as Vat Violet 1, is a synthetic vat dye derived from anthraquinone. Its vibrant color and stability make it a subject of interest in various industrial and research applications. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the spectroscopic characterization of C.I. 60010, covering Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols and data interpretation are presented to aid researchers in their analytical endeavors.

## Introduction

C.I. 60010, with the chemical name dichloroisoviolanthrone, belongs to the anthraquinone class of dyes.<sup>[1]</sup> Its molecular formula is  $C_{34}H_{14}Cl_2O_2$  and it has a molecular weight of 525.38 g/mol.<sup>[1]</sup> The core structure is based on the anthraquinone chromophore, which is responsible for its color.<sup>[2]</sup> Understanding the spectroscopic signature of this molecule is fundamental for its application and for the development of new materials. This guide outlines the key spectroscopic techniques used to elucidate the structure and properties of Vat Violet 1.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for C.I. 60010.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing the electronic transitions in dyes. For C.I. 60010, the absorption of light in the visible region is responsible for its characteristic violet color.

Parameter	Value	Reference
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	520 - 580 nm	[2]

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. Based on the structure of C.I. 60010, the following table summarizes the expected characteristic absorption bands.

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode	Functional Group
3100 - 3000	C-H stretch	Aromatic
1680 - 1640	C=C stretch	Aromatic
1650 - 1600	C=O stretch	Ketone (in anthraquinone)
850 - 550	C-Cl stretch	Aryl halide

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure. Due to the complex aromatic structure of C.I. 60010, the NMR spectra are expected to show signals in the aromatic region. The following table provides predicted chemical shift ranges for  $^1\text{H}$  and  $^{13}\text{C}$  NMR.

Nucleus	Chemical Shift (ppm)	Proton/Carbon Environment
$^1\text{H}$	7.0 - 9.0	Aromatic protons
$^{13}\text{C}$	120 - 150	Aromatic carbons
$^{13}\text{C}$	> 180	Carbonyl carbons (C=O)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For C.I. 60010, high-resolution mass spectrometry would be employed to confirm the elemental composition.

Parameter	Value	Description
Molecular Ion $[\text{M}]^+$	$m/z \approx 524$	Corresponding to the molecular weight of $\text{C}_{34}\text{H}_{14}^{35}\text{Cl}_2\text{O}_2$
Isotopic Peaks	$[\text{M}+2]^+$ , $[\text{M}+4]^+$	Due to the presence of two chlorine isotopes ( $^{35}\text{Cl}$ and $^{37}\text{Cl}$ )

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of C.I. 60010 in a suitable solvent (e.g., chloroform, toluene, or N,N-dimethylformamide) in the concentration range of 1-10  $\mu\text{g/mL}$ .
- **Instrumentation:** Use a double-beam UV-Vis spectrophotometer.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

- **Sample Measurement:** Fill a quartz cuvette with the sample solution and record the absorbance spectrum over a wavelength range of 200-800 nm.
- **Data Analysis:** Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## FTIR Spectroscopy (Solid Sample)

- **Sample Preparation (KBr Pellet Method):**
  - Grind 1-2 mg of C.I. 60010 with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
- **Instrumentation:** Use a Fourier-Transform Infrared spectrometer.
- **Background Measurement:** Record a background spectrum of the empty sample compartment.
- **Sample Measurement:** Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify and assign the characteristic absorption bands to the corresponding functional groups.

## NMR Spectroscopy

- **Sample Preparation:**
  - Dissolve 5-10 mg of C.I. 60010 in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ )).
  - Filter the solution into a 5 mm NMR tube to remove any particulate matter.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to standard instrument protocols.
- **Data Analysis:** Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the chemical shifts to the respective protons and carbons in the molecule.

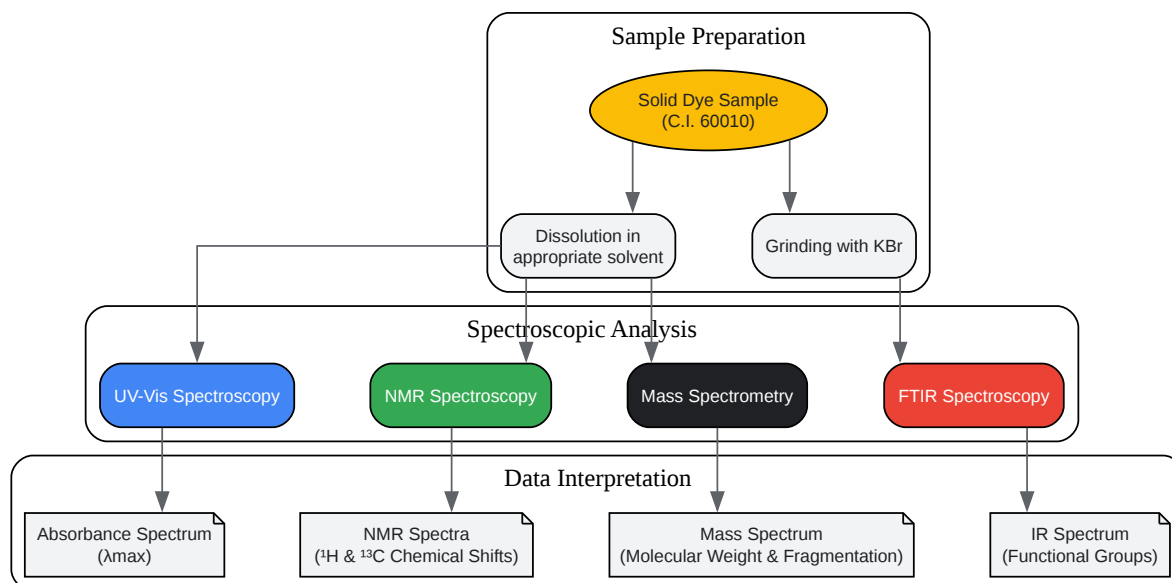
## Mass Spectrometry

- **Sample Preparation:**
  - Prepare a dilute solution of C.I. 60010 in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Direct Analysis in Real Time - DART).
- **Data Acquisition:** Acquire the mass spectrum in the appropriate mass range.
- **Data Analysis:** Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the molecular structure.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a solid dye sample like C.I. 60010.



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Caption: General workflow for spectroscopic characterization.

## Conclusion

The spectroscopic characterization of C.I. 60010 (Vat Violet 1) is essential for its identification and quality assessment. This guide has provided a comprehensive overview of the application of UV-Vis, FTIR, NMR, and Mass Spectrometry for this purpose. The presented data, although partially predictive due to the limited availability of published spectra for this specific compound, serves as a valuable reference for researchers. The detailed experimental protocols offer a practical starting point for the analysis of C.I. 60010 and other similar anthraquinone-based dyes.

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## References

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